Benzyl 2-(3-nitropyrazol-1-yl)acetate
Description
Benzyl 2-(3-nitropyrazol-1-yl)acetate is an ester derivative featuring a pyrazole ring substituted with a nitro group at the 3-position. The nitro group and pyrazole moiety may influence reactivity, stability, and biological activity compared to simpler benzyl esters.
Properties
IUPAC Name |
benzyl 2-(3-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c16-12(19-9-10-4-2-1-3-5-10)8-14-7-6-11(13-14)15(17)18/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDFBDUWGMKSCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzyl 2-(3-nitropyrazol-1-yl)acetate can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazine with a carbonyl compound, followed by nitration and esterification reactions . The reaction conditions typically involve the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for high yield and purity, and they often involve the use of advanced catalytic systems and purification techniques .
Chemical Reactions Analysis
Benzyl (3-nitro-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Benzyl (3-nitro-1H-pyrazol-1-yl)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzyl 2-(3-nitropyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes data on two benzyl esters and one amide compound. While the amide (N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ) differs in functional group, the esters—Benzyl Phenyl Acetate () and Benzyl Acetate ()—offer relevant points for comparison.
Table 1: Comparative Analysis of Benzyl Esters
*Inferred based on structural features; †Benzyl acetate’s boiling point is likely misreported in (actual ~215°C).
Key Observations:
Structural Differences: The 3-nitropyrazole substituent in the target compound introduces a nitro group and aromatic heterocycle, which may enhance electrophilic reactivity and confer biological activity compared to the phenyl () or simple acetyl () groups. The nitro group could reduce solubility in polar solvents (e.g., ethanol) compared to Benzyl Phenyl Acetate .
Both Benzyl Phenyl Acetate and Benzyl Acetate show chronic aquatic toxicity (H412) , suggesting similar precautions for environmental handling.
Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
